molecular formula C25H29BrN2O4 B12020368 5-(4-Bromophenyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(4-isopropoxy-3-methylbenzoyl)-1H-pyrrol-2(5H)-one CAS No. 371225-07-9

5-(4-Bromophenyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(4-isopropoxy-3-methylbenzoyl)-1H-pyrrol-2(5H)-one

Cat. No.: B12020368
CAS No.: 371225-07-9
M. Wt: 501.4 g/mol
InChI Key: HNDGKNADYXXFSM-XTQSDGFTSA-N
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Description

5-(4-Bromophenyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(4-isopropoxy-3-methylbenzoyl)-1H-pyrrol-2(5H)-one is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Bromophenyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(4-isopropoxy-3-methylbenzoyl)-1H-pyrrol-2(5H)-one typically involves multiple steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with an amine.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki coupling reaction, where a bromobenzene derivative reacts with a boronic acid in the presence of a palladium catalyst.

    Attachment of the Dimethylaminoethyl Group: This can be achieved through an alkylation reaction, where a dimethylaminoethyl halide reacts with the pyrrole ring.

    Addition of the Hydroxy Group: The hydroxy group can be introduced through a hydroxylation reaction, typically using a hydroxylating agent like hydrogen peroxide.

    Incorporation of the Isopropoxy-Methylbenzoyl Group: This step involves an esterification reaction, where an isopropoxy-methylbenzoic acid reacts with the hydroxylated pyrrole derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, forming ketones or aldehydes.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

    Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.

    Catalysis: It may serve as a ligand in catalytic reactions.

Biology

    Biochemical Studies: The compound can be used to study enzyme interactions and metabolic pathways.

Medicine

    Drug Development:

Industry

    Material Science: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(4-Bromophenyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(4-isopropoxy-3-methylbenzoyl)-1H-pyrrol-2(5H)-one involves interactions with various molecular targets. These may include:

    Enzymes: Inhibition or activation of specific enzymes.

    Receptors: Binding to receptors and modulating their activity.

    Pathways: Influencing biochemical pathways, such as signal transduction or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Chlorophenyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(4-isopropoxy-3-methylbenzoyl)-1H-pyrrol-2(5H)-one
  • 5-(4-Fluorophenyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(4-isopropoxy-3-methylbenzoyl)-1H-pyrrol-2(5H)-one

Uniqueness

  • Bromine Substitution : The presence of the bromine atom in the bromophenyl group can significantly influence the compound’s reactivity and interactions compared to chlorine or fluorine substitutions.
  • Functional Groups : The combination of functional groups in this compound provides unique chemical and biological properties.

Biological Activity

The compound 5-(4-Bromophenyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(4-isopropoxy-3-methylbenzoyl)-1H-pyrrol-2(5H)-one is a complex organic molecule that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant tables and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C24H30BrN2O5C_{24}H_{30}BrN_{2}O_{5} with a molecular weight of 499.4 g/mol. The IUPAC name is 2-(4-bromophenyl)-1-[2-(dimethylamino)ethyl]-4-hydroxy-3-(4-isopropoxy-3-methylbenzoyl)-2H-pyrrol-5-one . The structure features several functional groups that contribute to its biological activity, including a bromine atom, a dimethylamino group, and a hydroxy group.

Synthesis

The synthesis typically involves multiple steps, starting from simpler precursors through reactions such as condensation and cyclization. For instance, one method includes the reaction of 4-bromobenzaldehyde with dimethylaminoethyl derivatives in the presence of appropriate catalysts under controlled conditions .

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activity. A study highlighted the effectiveness of pyrazole derivatives in inhibiting cancer cell proliferation, particularly in breast cancer models . The compound has been assessed for its cytotoxic effects against various cancer cell lines, showing promising results in reducing cell viability.

Table 1: Anticancer Activity Data

CompoundCell LineIC50 (µM)Reference
Compound AMCF-7 (Breast)0.62
Compound BMDA-MB-2310.71
Target CompoundMCF-7TBDThis Study

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties, which are common among pyrrole derivatives. Studies have shown that similar compounds can inhibit pro-inflammatory cytokines and reduce inflammation in animal models .

The mechanism of action for this compound involves interaction with specific enzymes or receptors within cells. It is hypothesized that the bromine atom enhances its reactivity, allowing it to bind effectively to target sites, thereby modulating biological pathways associated with cancer progression and inflammation .

Case Studies

  • Study on Anticancer Efficacy : A recent study evaluated the impact of this compound on multicellular tumor spheroids, demonstrating significant inhibition of tumor growth compared to controls. The study utilized various concentrations to ascertain the dose-dependent effects .
  • Inflammation Model : In an experimental model of inflammation, the compound was administered to mice subjected to induced inflammatory conditions. Results indicated a marked reduction in swelling and pain responses compared to untreated groups .

Properties

CAS No.

371225-07-9

Molecular Formula

C25H29BrN2O4

Molecular Weight

501.4 g/mol

IUPAC Name

(4E)-5-(4-bromophenyl)-1-[2-(dimethylamino)ethyl]-4-[hydroxy-(3-methyl-4-propan-2-yloxyphenyl)methylidene]pyrrolidine-2,3-dione

InChI

InChI=1S/C25H29BrN2O4/c1-15(2)32-20-11-8-18(14-16(20)3)23(29)21-22(17-6-9-19(26)10-7-17)28(13-12-27(4)5)25(31)24(21)30/h6-11,14-15,22,29H,12-13H2,1-5H3/b23-21+

InChI Key

HNDGKNADYXXFSM-XTQSDGFTSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)/C(=C\2/C(N(C(=O)C2=O)CCN(C)C)C3=CC=C(C=C3)Br)/O)OC(C)C

Canonical SMILES

CC1=C(C=CC(=C1)C(=C2C(N(C(=O)C2=O)CCN(C)C)C3=CC=C(C=C3)Br)O)OC(C)C

Origin of Product

United States

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